molecular formula C12H11ClFN3O4S3 B2802465 5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide CAS No. 2034262-57-0

5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide

Cat. No. B2802465
M. Wt: 411.87
InChI Key: LTVOTUJKGHOIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H11ClFN3O4S3 and its molecular weight is 411.87. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Compounds related to 5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide have shown significant antibacterial activity. Gadad et al. (2000) synthesized derivatives exhibiting high antibacterial activity against both Escherichia coli and Staphylococcus aureus, comparable to sulfamethoxazole and Norfloxacin (Gadad et al., 2000).

Catalytic Applications

N-bromo sulfonamide reagents, similar in structure to the compound , have been used as catalysts in chemical synthesis. For instance, Khazaei et al. (2016) utilized a related compound as a catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes under neutral conditions (Khazaei et al., 2016).

Molecular Conformation Studies

The conformation and tautomeric forms of molecules, including sulfonamide derivatives, are crucial for understanding their pharmaceutical and biological activities. Erturk et al. (2016) conducted studies using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods to investigate these aspects (Erturk et al., 2016).

Photoinduced Electron Transfer Reactions

Highly conjugated thiophene derivatives, similar to the subject compound, have been investigated for their role in photoinduced electron transfer reactions, essential for understanding various chemical processes. Aydoğan et al. (2012) explored these reactions in the context of initiating cationic polymerization and forming conjugated polymers (Aydoğan et al., 2012).

Synthesis of Cyclic Sulfonamides

Greig et al. (2001) described the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, showcasing the versatility of sulfonamide compounds in chemical synthesis (Greig et al., 2001).

properties

IUPAC Name

5-chloro-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O4S3/c1-16-9-5-7(14)8(6-10(9)17(2)24(16,20)21)15-23(18,19)12-4-3-11(13)22-12/h3-6,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVOTUJKGHOIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide

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